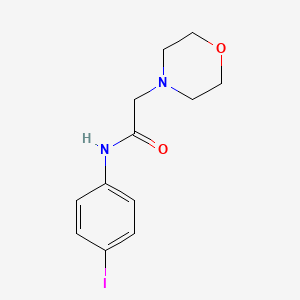

N-(4-碘苯基)-2-吗啉基乙酰胺

描述

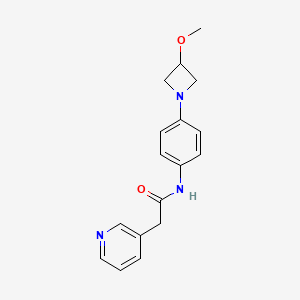

“N-(4-iodophenyl)-2-morpholinoacetamide” seems to be a complex organic compound. It likely contains an iodophenyl group, a morpholino group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for “N-(4-iodophenyl)-2-morpholinoacetamide” were not found, there are methods for synthesizing similar compounds. For instance, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives and their cyclization products were designed and synthesized .科学研究应用

合成和抗菌评估

- 合成了一系列化合物,包括 2-[[5-烷基/芳基取代-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺,并显示出针对选定微生物物种的活性抗菌和溶血活性,与参考标准相比,效力各不相同 (Gul 等人,2017)。

- 另一项研究合成了一系列 N-(4-(2,6-二氯喹啉-3-基)-6-(芳基)嘧啶-2-基)-2-吗啉基乙酰胺,该系列化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出有效的抑制作用,显示出相当大的抗菌活性 (Desai 等人,2012)。

抗菌剂和活性研究

- 合成了曼尼希碱衍生物,包括 2-(苯基)-2-(吗啉-4-基)-N-苯基乙酰胺,并对各种菌株表现出显着的抗菌活性,某些化合物对表皮葡萄球菌显示出高活性 (Idhayadhulla 等人,2014)。

- 2-(2-氧代吗啉-3-基)-乙酰胺衍生物被确定为针对念珠菌属物种的杀真菌剂,并对各种真菌物种(如霉菌和皮肤真菌)表现出广泛的抗真菌活性 (Bardiot 等人,2015)。

新型合成和抗菌筛选

- 含有喹啉、嘧啶和吗啉类似物的化合物的合成对不同的微生物菌株表现出显着的效力,表明它们作为生物活性分子的潜力 (Desai 等人,2013)。

- 一项关于 4-(2-氨基苯基)-吗啉的席夫碱的研究表明,这些合成的化合物表现出显着的镇痛、抗炎和抗菌活性 (Panneerselvam 等人,2009)。

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

属性

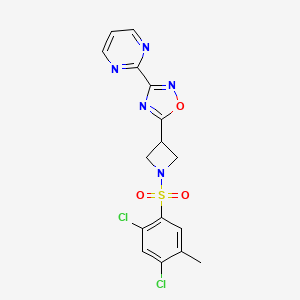

IUPAC Name |

N-(4-iodophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZILBZQEZZWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2472047.png)

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)